molecular formula C20H21N3O5S B11227166 methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate

Cat. No.: B11227166
M. Wt: 415.5 g/mol
InChI Key: VLINFTBJUKKJEJ-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is fused with a benzoate moiety, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps:

  • Formation of the Benzothiadiazine Ring: : The initial step involves the synthesis of the benzothiadiazine ring. This can be achieved by reacting 4-propylbenzenesulfonamide with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by cyclization with ammonia or an amine to form the benzothiadiazine ring.

  • Introduction of the Methyl Group: : The methyl group is introduced at the 3-position of the benzothiadiazine ring through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.

  • Formation of the Benzoate Moiety: : The benzoate moiety is introduced by reacting the benzothiadiazine derivative with methyl 2-aminobenzoate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzoate moiety, potentially converting it to an alcohol.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the sulfonyl group in the benzothiadiazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiadiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzothiadiazine derivatives in various chemical reactions.

Biology

Biologically, methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Benzothiadiazine derivatives have been studied for their diuretic, antihypertensive, and anti-inflammatory properties, and this compound may exhibit similar activities.

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiadiazine ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A well-known diuretic with a similar benzothiadiazine structure.

    Hydrochlorothiazide: Another diuretic with a benzothiadiazine core, widely used in the treatment of hypertension.

    Bendroflumethiazide: A thiazide diuretic with a similar mechanism of action.

Uniqueness

Methyl 2-{[(3-methyl-1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiadiazine derivatives. Its combination of a benzoate moiety with the benzothiadiazine ring system could result in unique interactions with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[(3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carbonyl)amino]benzoate

InChI

InChI=1S/C20H21N3O5S/c1-4-11-23-13(2)22-29(26,27)18-12-14(9-10-17(18)23)19(24)21-16-8-6-5-7-15(16)20(25)28-3/h5-10,12H,4,11H2,1-3H3,(H,21,24)

InChI Key

VLINFTBJUKKJEJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC)C

Origin of Product

United States

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